Regioisomeric Specificity: 2,6-Substitution vs. 2,4-Substitution Pattern
The target compound features a unique 2,6-substitution pattern. In contrast, the commercially available comparator 4-Thiocyanato-2-(trifluoromethoxy)aniline exhibits a 2,4-substitution pattern. This regioisomeric difference directly impacts the steric and electronic properties of the molecule, which are critical determinants of reactivity and binding. While no direct comparative bioactivity data exists for these specific molecules in the public domain, the structural difference is fundamental [1].
| Evidence Dimension | Regioisomerism (Substitution Pattern) |
|---|---|
| Target Compound Data | 2,6-Substitution (Thiocyanato at position 2, Trifluoromethoxy at position 6) |
| Comparator Or Baseline | 2,4-Substitution (Thiocyanato at position 4, Trifluoromethoxy at position 2) |
| Quantified Difference | Regioisomeric (N/A) |
| Conditions | Structural analysis based on CAS RN: 1822818-45-0 vs. 1133115-28-2 |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining the integrity of a synthetic sequence and achieving desired molecular geometry.
- [1] PubChem. (n.d.). 4-Thiocyanato-2-(trifluoromethoxy)aniline. View Source
